molecular formula C5H4Cl2N2O B600091 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one CAS No. 19874-98-7

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one

Cat. No. B600091
CAS RN: 19874-98-7
M. Wt: 179
InChI Key: XRGQFAWFSGFRSN-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one, also known as 6-chloro-2-chloromethylpyrimidine, is a heterocyclic organic compound belonging to the class of pyrimidines. It is a colorless crystalline solid, soluble in water and ethanol, and is used in a variety of applications in the chemical industry. It is also used in pharmaceuticals as an intermediate in the synthesis of various drugs.

Scientific Research Applications

Efficient Synthesis Under Microwave Irradiation

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one serves as a precursor in the synthesis of thiazolopyrimidinones under microwave irradiation, highlighting its utility in creating compounds with potential bioactive properties. This process allows for the efficient generation of 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones, indicating its importance in the development of new pharmaceuticals (Djekou et al., 2006).

Intermediate for Pharmacological Research

The compound has been used to prepare novel pyrazolopyrimidine derivatives, such as 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These derivatives are convenient intermediates for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may possess useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Role in Molecular Recognition Processes

Pyrimidines, including those similar to 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one, play a significant role in biology and medicine. The crystallization of related compounds can lead to insights into molecular recognition processes vital for pharmaceuticals' targeted action. This research emphasizes the importance of hydrogen bonding in drug design and development (Rajam et al., 2017).

Applications in Nonlinear Optics (NLO)

Studies on derivatives of pyrimidine, such as thiopyrimidine derivatives, showcase the compound's relevance in materials science, particularly in nonlinear optics (NLO). These compounds' electronic properties, explored through DFT/TDDFT and experimental studies, underline the potential of pyrimidine derivatives in optoelectronic devices and materials (Hussain et al., 2020).

Contributions to Synthetic Methodology

The chemical serves as a building block in the facile construction of complex molecules, such as substituted pyrimido[4,5-d]pyrimidones, demonstrating its utility in expanding synthetic methodologies for creating novel compounds with potential biological or materials applications (Hamama et al., 2012).

properties

IUPAC Name

4-chloro-2-(chloromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-2-4-8-3(7)1-5(10)9-4/h1H,2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGQFAWFSGFRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680995
Record name 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one

CAS RN

19874-98-7
Record name 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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